Cephalexin(1-)

Description

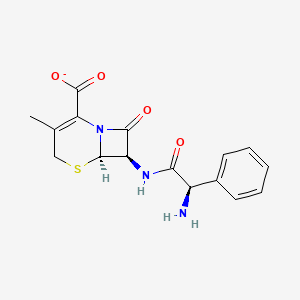

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N3O4S- |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/p-1/t10-,11-,15-/m1/s1 |

InChI Key |

ZAIPMKNFIOOWCQ-UEKVPHQBSA-M |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)[O-] |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Strategies of Cephalexin

Semisynthetic Routes to Cephalexin (B21000) from Natural Precursors

The industrial production of cephalexin primarily relies on semisynthetic routes, leveraging naturally occurring β-lactam structures as starting materials. The pivotal intermediate in these pathways is 7-aminodesacetoxycephalosporanic acid (7-ADCA). ottokemi.comfishersci.ca Historically, 7-ADCA was derived from penicillin G through a multi-step chemical transformation that involved a ring expansion followed by enzymatic deacylation. ottokemi.comfishersci.ca Modern synthetic approaches increasingly favor enzymatic processes due to their inherent advantages, including reduced environmental impact and milder reaction conditions.

Precursor Chemistry and Stereochemical Control in Cephalexin Synthesis

The fundamental precursor for cephalexin synthesis is 7-ADCA, which provides the core β-lactam-dihydrothiazine bicyclic nucleus. ottokemi.com In enzymatic synthesis, the activated acyl donor typically employed is D-phenylglycine methyl ester (PGME). The use of specific enzymes, such as penicillin G acylase (PGA) or α-amino ester hydrolases (AEHs), is crucial for achieving high stereoselectivity. These biocatalysts ensure the formation of the desired D-configuration of the phenylglycine side chain, which is essential for the biological activity of cephalexin.

Acylation and Ring Closure Methodologies in Cephalexin Core Formation

The central reaction in cephalexin formation involves the acylation of the 7-amino group present on the 7-ADCA nucleus. In enzymatic synthesis, this acylation is effectively catalyzed by penicillin G acylase (PGA) or α-amino ester hydrolases (AEHs), facilitating the condensation between 7-ADCA and D-phenylglycine methyl ester (PGME).

For chemical synthesis routes, the process typically involves the protection of the carboxyl group of 7-ADCA, often through silylation, followed by a condensation reaction with α-amino benzeneacetyl chloride or its hydrochloride salt. This reaction is frequently promoted by tertiary nitrogen bases, such as 4-dimethylaminopyridine. The inherent bicyclic ring system, comprising the β-lactam and dihydrothiazine rings, is already established within the 7-ADCA precursor, having been formed in prior steps from penicillin G.

Optimization of Synthetic Pathways for Cephalexin Production

Key optimization strategies include:

Substrate Concentration Control: Maintaining an optimal molar ratio of D-phenylglycine methyl ester (PGME) to 7-ADCA.

pH and Temperature Optimization: Fine-tuning these parameters to maximize enzyme activity and product stability.

In Situ Product Removal (ISPR): Techniques like complexation have demonstrated substantial improvements in 7-ADCA conversion rates. For instance, in one study, 7-ADCA conversion increased from 61% to 81% without ISPR, and further to 98% with ISPR at high substrate concentrations.

The table below illustrates the impact of in situ product removal on 7-ADCA conversion:

| Process Condition | Maximum 7-ADCA Conversion (%) |

| Without ISPR | 81 |

| With ISPR | 98 |

Continuous-Flow Processes: The development of continuous manufacturing methods is an emerging area of optimization, offering potential benefits in terms of consistent product quality, enhanced efficiency, and improved process control.

Design and Synthesis of Cephalexin Analogues and Derivatives

The cephalosporin (B10832234) nucleus provides multiple sites for structural modification, enabling the design and synthesis of a diverse array of analogues. These modifications are crucial for tailoring the pharmacological properties and antimicrobial spectrum of the resulting compounds. The two primary positions for derivatization are the C-7 aminoacyl side chain and the C-3 methyl group.

Modifications at the C-7 Aminoacyl Side Chain of Cephalexin

The C-7 aminoacyl side chain is a pivotal structural element that dictates the antimicrobial activity and pharmacokinetic profile of cephalosporins. Cephalexin itself is characterized by a D-α-aminophenylacetyl group at this position. Modifications at C-7 involve the introduction or alteration of this side chain, typically through amide coupling reactions. For example, the incorporation of aminothiazole groups at the C-7 position has been a strategy in the development of later-generation cephalosporins, leading to enhanced activity against Gram-negative bacteria.

Modifications at the C-3 Methyl Group of Cephalexin

The methyl group located at the C-3 position of the cephalexin nucleus represents another important site for chemical derivatization. Modifications at this position can significantly influence the therapeutic attributes of the analogue, including its stability against β-lactamase enzymes and its pharmacokinetic characteristics.

Examples of modifications at the C-3 methyl group include:

Halogenation: Replacement of the methyl group with a chlorine atom, as exemplified by the structure of cefaclor.

Substitutions with Aromatic or Heterocyclic Moieties: Introduction of groups such as 3-pyridylmethyl or m- or p-carboxybenzyl, which have been shown to confer broad-spectrum antibacterial activity.

Carbon-Carbon Bond Formation: The use of metal-catalyzed cross-coupling reactions, such as Stille coupling, allows for the introduction of various carbon substituents, including alkyl, cycloalkyl, aryl, alkenyl, and allyl groups, at the C-3 position.

These modifications often necessitate complex synthetic transformations, such as the displacement of the acetoxy group (found in related 7-aminocephalosporanic acid derivatives) by sulfur- or nitrogen-based nucleophiles.

Molecular Mechanisms of Cephalexin Action and Bacterial Target Interactions

Interaction and Inhibition of Penicillin-Binding Proteins (PBPs) by Cephalexin (B21000)

The primary mechanism of Cephalexin action involves the direct inhibition of penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the final steps of peptidoglycan synthesis, a process essential for maintaining the structural integrity of the bacterial cell wall. youtube.com By targeting PBPs, Cephalexin effectively halts cell wall construction, leading to bacterial cell death. medchemexpress.com

Molecular Specificity and Binding Affinity of Cephalexin for Diverse PBP Isoforms

Cephalexin does not interact with all PBPs uniformly; it exhibits a degree of specificity and differential binding affinity for various PBP isoforms depending on the bacterial species. This selectivity is a key determinant of its antibacterial spectrum.

In Streptococcus pneumoniae, for instance, competitive binding assays have shown that Cephalexin is selective for PBP3. nih.gov Similarly, in sporulating Bacillus cereus, Cephalexin demonstrates a strong binding affinity for PBP 4. nih.gov This targeted interaction underscores the specific molecular recognition between the antibiotic and the PBP active site. The inhibitory concentration (IC₅₀)—the concentration of a drug that inhibits 50% of the target's activity—is a common measure of binding affinity. Studies on various cephalosporins reveal a range of affinities for different PBPs, highlighting the nuanced interactions that govern their efficacy.

| Bacterial Species | PBP Isoform | Binding Affinity/Selectivity of Cephalexin |

|---|---|---|

| Streptococcus pneumoniae | PBP3 | Selective |

| Bacillus cereus (sporulating) | PBP 4 | Strong |

Mechanistic Insights into Acylation of PBP Active Sites by Cephalexin

The inhibitory action of Cephalexin is achieved through the acylation of a catalytically essential serine residue within the active site of the PBP. nih.gov The process can be detailed as follows:

Molecular Mimicry : The structure of the β-lactam ring in Cephalexin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. youtube.com

Nucleophilic Attack : This structural similarity allows Cephalexin to enter the PBP active site, where the hydroxyl group of the active-site serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.gov

Ring Opening and Covalent Bond Formation : This attack leads to the irreversible opening of the strained β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. nih.govoup.com

Enzyme Inactivation : The resulting complex is very slow to hydrolyze, effectively sequestering the enzyme and preventing it from carrying out its normal function in cell wall synthesis. oup.com This long-lived inhibition of the PBP is the critical step in the antibiotic's bactericidal action. nih.gov

Structural Elucidation of Cephalexin-PBP Covalent and Non-Covalent Complexes via X-ray Crystallography and Cryo-Electron Microscopy

While specific X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of a Cephalexin-PBP complex are not widely available in published literature, extensive structural studies on other β-lactams and PBPs provide significant insights into the binding mechanism.

X-ray crystallography of PBP3 from Pseudomonas aeruginosa in complex with other β-lactams, such as ceftazidime, reveals that the antibiotic occupies the core of the active site. nih.gov These structures confirm that the β-lactam is covalently bound to the active site serine. nih.gov Similarly, crystallographic studies of E. coli PBP6 show the formation of an acyl-enzyme intermediate with ampicillin (B1664943). nih.gov These studies highlight the flexibility of loops within the active site, which can be an intrinsic property required for substrate binding and may also play a role in antibiotic resistance. nih.gov

Cryo-EM is an emerging technique for studying large protein complexes that are difficult to crystallize. nih.gov Recently, cryo-EM has been used to determine the near-atomic resolution structure of the class A PBP1b from E. coli. nih.gov Such advancements pave the way for future structural analyses of PBP-antibiotic complexes, including those with Cephalexin, which could provide more detailed blueprints for the development of new therapeutic agents. nih.gov

Disruption of Bacterial Peptidoglycan Biosynthesis by Cephalexin

The covalent inactivation of PBPs by Cephalexin directly sabotages the intricate process of peptidoglycan biosynthesis, compromising the structural scaffold of the bacterial cell wall.

Inhibition of Transpeptidation and Transglycosylation Reactions

The primary enzymatic activity blocked by Cephalexin is transpeptidation. PBPs catalyze this crucial cross-linking step, which forms peptide bridges between adjacent glycan strands, giving the peptidoglycan mesh its strength and rigidity. youtube.comoup.com By forming a stable acyl-enzyme complex, Cephalexin prevents PBPs from catalyzing this reaction. nih.gov The accumulation of uncross-linked peptidoglycan precursors weakens the cell wall. While some antibiotics that target the cell wall can inhibit transglycosylation (the polymerization of glycan strands), the principal mechanism for β-lactams like Cephalexin is the specific inhibition of the transpeptidase activity of PBPs. oup.com

Cellular Responses and Morphological Changes Induced by Cephalexin in Bacterial Cell Walls

The inhibition of peptidoglycan synthesis by Cephalexin triggers distinct and often dramatic morphological changes in bacteria, which can be observed using microscopy techniques. nih.gov These changes are a direct consequence of a compromised cell wall that can no longer withstand the internal osmotic pressure or properly coordinate cell division.

Escherichia coli : In Gram-negative bacilli like E. coli, Cephalexin's primary effect is the inhibition of septal cell wall synthesis by targeting PBP3. researchgate.net This prevents the formation of a septum and the separation of daughter cells, resulting in the formation of long, spaghetti-like filaments. researchgate.netpnas.org

Staphylococcus aureus : In Gram-positive cocci such as S. aureus, exposure to Cephalexin leads to abnormal cell division. Electron microscopy reveals swelling of the cross-wall, which can ultimately lead to cell lysis or the formation of protoplasts (cells that have lost their cell wall). nih.gov Scanning electron microscopy has documented significant alterations in the surface structures of S. aureus following treatment. nih.govresearchgate.net

Ultimately, the inability to synthesize and maintain a proper peptidoglycan layer leads to a loss of structural integrity, uncontrolled autolytic enzyme activity, and cell lysis, culminating in bacterial death.

Bacterial Resistance Mechanisms to Cephalexin: a Comprehensive Molecular and Genetic Analysis

Beta-Lactamase-Mediated Hydrolysis of the Cephalexin (B21000) Beta-Lactam Ring

The principal mechanism of resistance to Cephalexin involves the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in its characteristic beta-lactam ring. nih.govscispace.com This enzymatic degradation renders the Cephalexin molecule incapable of binding to its target, the penicillin-binding proteins, thereby neutralizing its antibacterial activity.

Classification and Substrate Specificity of Beta-Lactamases Towards Cephalexin (e.g., Class A, C, D, Metallo-β-Lactamases)

Beta-lactamases are a diverse group of enzymes classified into four molecular classes based on their amino acid sequences: A, B, C, and D. nih.govwikipedia.org Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for their activity. frontiersin.org Their substrate specificity, including their ability to hydrolyze Cephalexin, varies significantly among these classes.

Class A: This class includes the common TEM and SHV enzymes, which efficiently hydrolyze penicillins and early-generation cephalosporins like Cephalexin. frontiersin.org Extended-spectrum β-lactamases (ESBLs), which have evolved from these enzymes through mutations, can also hydrolyze a broader range of cephalosporins. wikipedia.orgresearchgate.net

Class B (Metallo-β-Lactamases): These enzymes possess a broad substrate profile and can hydrolyze most β-lactam antibiotics, including Cephalexin.

Class C (AmpC): These are typically cephalosporinases, demonstrating high hydrolytic activity against cephalosporins. nih.gov While often chromosomally encoded and inducible, they can also be plasmid-mediated, contributing to the spread of resistance. nih.gov

Class D (OXA): OXA-type β-lactamases are known for their ability to hydrolyze oxacillin (B1211168) and cloxacillin. wikipedia.org While some variants have a narrower spectrum, others have evolved to hydrolyze extended-spectrum cephalosporins. wikipedia.org

| Beta-Lactamase Class | Key Characteristics | Activity Against Cephalexin |

| Class A | Serine-based active site; includes TEM, SHV, and CTX-M enzymes. frontiersin.org | Generally effective hydrolysis, especially by narrow-spectrum enzymes. |

| Class B | Zinc-dependent metallo-enzymes. | Broad-spectrum activity, including hydrolysis of Cephalexin. |

| Class C | Serine-based cephalosporinases (AmpC). nih.gov | High hydrolytic activity against cephalosporins, including Cephalexin. |

| Class D | Serine-based oxacillinases (OXA). wikipedia.org | Variable; some variants can hydrolyze Cephalexin. |

Detailed Molecular Mechanisms of Cephalexin Hydrolysis by Serine and Metallo-Beta-Lactamases

The hydrolysis of the beta-lactam ring of Cephalexin by serine and metallo-beta-lactamases proceeds through distinct catalytic mechanisms.

Serine Beta-Lactamases (Classes A, C, and D): These enzymes utilize a conserved active-site serine residue to carry out a two-step acylation and deacylation process. frontiersin.orgnih.gov

Acylation: The catalytic serine, activated by a general base, performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring of Cephalexin. This forms a transient tetrahedral intermediate which then collapses to form a stable acyl-enzyme complex, effectively opening the beta-lactam ring.

Deacylation: A water molecule, activated by a general base (such as Glu166 in Class A enzymes), attacks the acyl-enzyme intermediate. nih.gov This leads to the hydrolysis of the ester bond, releasing the inactivated Cephalexin molecule and regenerating the free enzyme for subsequent catalytic cycles.

Metallo-Beta-Lactamases (Class B): These enzymes employ one or two zinc ions in their active site to facilitate hydrolysis. nih.gov The zinc ions coordinate a water molecule, which acts as the nucleophile. This activated hydroxide (B78521) ion directly attacks the carbonyl carbon of the Cephalexin beta-lactam ring, leading to its cleavage without the formation of a covalent acyl-enzyme intermediate. nih.gov

Structural Biology of Cephalexin-Beta-Lactamase Interactions and Conformational Dynamics

The interaction between Cephalexin and the active site of beta-lactamases is governed by specific structural features and conformational changes. X-ray crystallography and nuclear magnetic resonance (NMR) studies have provided insights into these interactions. nd.edu

For instance, studies on the Class C β-lactamase from Enterobacter cloacae P99 have shown that the enzymatic hydrolysis of Cephalexin results in a cephalosporoate intermediate. rsc.org NMR analysis revealed that in this intermediate, the aromatic group of the side chain at C(7) of the hydrolyzed Cephalexin folds over the dihydrothiazine ring. rsc.org The conformational dynamics of loops surrounding the active site of beta-lactamases, such as the α3-β7 and β12-α5 loops in the L1 metallo-β-lactamase, can also influence substrate binding and catalysis. nih.govelifesciences.org The flexibility of these loops can be crucial for accommodating the Cephalexin molecule and positioning it for efficient hydrolysis.

Genetic Determinants and Evolution of Cephalexin-Resistant Beta-Lactamases

The genetic basis for beta-lactamase production is often found on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations. nih.gov Genes encoding enzymes like TEM, SHV, and CTX-M are frequently located on these elements. nih.govyoutube.com

The evolution of Cephalexin-resistant beta-lactamases is driven by selective pressure from the widespread use of beta-lactam antibiotics. researchgate.net Point mutations in the genes encoding for beta-lactamases can lead to amino acid substitutions in or near the active site of the enzyme. wikipedia.org These alterations can enhance the enzyme's hydrolytic activity against cephalosporins. For example, the evolution of TEM-1 and SHV-1 into extended-spectrum beta-lactamases (ESBLs) with increased activity against third-generation cephalosporins is a well-documented example of this evolutionary process. wikipedia.orgresearchgate.net Furthermore, increased expression of beta-lactamase genes, potentially through mutations in promoter regions or gene amplification, can also contribute to higher levels of resistance. asm.org

| Genetic Determinant | Role in Cephalexin Resistance |

| Plasmids | Carry beta-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M), facilitating horizontal gene transfer. nih.gov |

| Transposons | Mobile DNA sequences that can insert beta-lactamase genes into plasmids or the bacterial chromosome. nih.gov |

| Point Mutations | Alter the amino acid sequence of beta-lactamases, potentially increasing their hydrolytic efficiency against Cephalexin. wikipedia.org |

| Gene Amplification | Increases the copy number of beta-lactamase genes, leading to higher enzyme production and increased resistance. asm.org |

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cephalexin Binding

A second critical mechanism of resistance to Cephalexin involves modifications to its target proteins, the penicillin-binding proteins (PBPs). scispace.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. medchemexpress.com Cephalexin and other beta-lactam antibiotics act by binding to the active site of PBPs, thereby inhibiting their function and disrupting cell wall synthesis.

Modifications in PBP Active Site Architecture and Allosteric Sites

Bacterial resistance can arise from mutations in the genes encoding PBPs, leading to alterations in the structure of these proteins that reduce their affinity for Cephalexin. These modifications can occur in the active site or in allosteric regions that influence the active site's conformation.

Active Site Modifications: Specific amino acid substitutions within the transpeptidase domain of PBPs can directly interfere with the binding of Cephalexin. For example, in Streptococcus pneumoniae, mutations in PBP2x, such as Gln552 to Glu, have been shown to be important for resistance development against cephalosporins. researchgate.net Similarly, mutations in PBP2 from cephalosporin-resistant Neisseria gonorrhoeae can hinder the acylation of the PBP by restricting protein dynamics necessary for antibiotic binding. nih.gov

Allosteric Site Modifications: In some cases, conformational changes in PBPs that affect antibiotic binding can be triggered by interactions at sites distant from the active site. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), the binding of ligands to an allosteric site on PBP2a, located approximately 60 Å from the active site, can induce a conformational change that opens the active site. nih.gov While this mechanism is well-studied for methicillin (B1676495) resistance, similar allosteric regulation could potentially influence the binding of Cephalexin to other PBPs.

Studies on Streptococcus pneumoniae have shown that Cephalexin exhibits selectivity for PBP3. nih.gov In Bacillus cereus, Cephalexin was found to bind strongly to PBP 4. nih.gov This highlights the importance of specific PBPs as targets for Cephalexin and suggests that mutations in the genes encoding these particular PBPs are likely to be a key factor in the development of resistance.

| PBP Modification | Impact on Cephalexin Binding | Example |

| Active Site Substitution | Directly reduces the affinity of Cephalexin for the PBP active site. | Gln552 -> Glu substitution in PBP2x of Streptococcus pneumoniae. researchgate.net |

| Altered Protein Dynamics | Restricts the conformational changes required for efficient Cephalexin binding and acylation. | Mutations in PBP2 of Neisseria gonorrhoeae. nih.gov |

| Allosteric Regulation | Binding of molecules at a distant site influences the conformation of the active site, potentially reducing Cephalexin affinity. | Allosteric site on PBP2a in Staphylococcus aureus. nih.gov |

Acquisition and Expression of Novel Cephalexin-Insensitive PBPs

A primary mechanism of bacterial resistance to cephalexin and other β-lactam antibiotics involves the alteration of their target sites, the Penicillin-Binding Proteins (PBPs). Bacteria can acquire resistance by obtaining genes that code for novel PBPs with low affinity for cephalexin, rendering the antibiotic ineffective. The most prominent example of this is the acquisition of the mecA gene in Staphylococcus aureus, which leads to methicillin-resistant S. aureus (MRSA). nih.govwikipedia.org The mecA gene, carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec), encodes for a unique PBP called PBP2a. nih.gov

PBP2a has a very low affinity for most β-lactam antibiotics, including cephalexin. nih.govwikipedia.org This allows it to continue catalyzing the essential transpeptidation reactions for peptidoglycan synthesis even when the bacterium's native PBPs are inhibited by the antibiotic. nih.gov Consequently, the bacterial cell wall remains intact, and the bacterium survives.

In addition to acquiring entirely new PBP genes, resistance can also arise from mutations within the genes of native PBPs. These mutations can lead to amino acid substitutions that alter the structure of the PBP active site, thereby reducing its binding affinity for cephalexin. In some cases, multiple mutations in a native PBP can confer high-level resistance. For instance, studies on S. aureus have shown that specific point mutations in the gene for PBP4 can lead to high-level, broad-spectrum resistance to β-lactams, including new-generation cephalosporins. nih.gov These mutations often cluster near the enzyme's active site, changing the chemical properties of key amino acid residues and hindering antibiotic binding. nih.gov

Table 1: Examples of PBP4 Mutations in S. aureus Associated with Cephalosporin (B10832234) Resistance

| PBP4 Mutation | Amino Acid Change | Effect on Chemical Properties |

|---|---|---|

| N138K | Polar to Electrically Charged | Alters charge within the active site region |

| E183V | Electrically Charged to Hydrophobic | Reduces polarity and alters steric conformation |

| R200L | Electrically Charged to Hydrophobic | Changes charge and increases hydrophobicity |

| H270L | Electrically Charged to Hydrophobic | Modifies local charge and structure |

Efflux Pump Systems Reducing Intracellular Cephalexin Concentrations

Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antibiotics like cephalexin, out of the bacterial cell. nih.gov By reducing the intracellular concentration of the antibiotic, these pumps prevent it from reaching its PBP targets in sufficient quantities to inhibit cell wall synthesis, thus contributing to resistance. nih.gov This mechanism is a significant factor in the intrinsic and acquired resistance of many bacterial pathogens.

Bacterial efflux pumps are categorized into several major superfamilies based on their structure, energy source, and substrate specificity. The families most frequently associated with clinically relevant antibiotic resistance are the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and ATP-Binding Cassette (ABC) superfamilies.

In Gram-negative bacteria, the RND family pumps, such as the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly important. bmbreports.orgtouro.edu These are tripartite systems that span the inner membrane, the periplasm, and the outer membrane, allowing them to expel substrates directly into the external medium. bmbreports.org While studies often focus on broader classes of antibiotics, cephalosporins are known substrates for many of these pumps. The AcrAB-TolC pump, for example, is recognized for its broad substrate polyspecificity, which includes the ability to extrude various β-lactams. bmbreports.org

In Gram-positive bacteria, pumps from the MFS and ABC superfamilies are more common. For example, the NorA pump in S. aureus is an MFS transporter known to confer resistance to fluoroquinolones and other compounds. While specific data on cephalexin transport by these pumps can be limited, their broad-spectrum activity suggests a potential role in reduced susceptibility.

Table 2: Major Families of Bacterial Efflux Pumps

| Pump Family | Energy Source | Typical Location | Examples | General Substrates |

|---|---|---|---|---|

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Gram-Negative Bacteria | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | β-lactams, quinolones, tetracyclines, dyes |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Gram-Positive & Gram-Negative | NorA (S. aureus), TetA (E. coli) | Tetracyclines, fluoroquinolones, biocides |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Gram-Positive & Gram-Negative | Sav1866 (S. aureus) | Macrolides, fluoroquinolones, detergents |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Gram-Positive & Gram-Negative | EmrE (E. coli) | Quaternary ammonium (B1175870) compounds, biocides |

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium Ion Gradient or Proton Motive Force | Gram-Positive & Gram-Negative | NorM (V. parahaemolyticus) | Fluoroquinolones, aminoglycosides, dyes |

The genes encoding efflux pumps are often under the control of complex regulatory networks. In many bacteria, these pumps are expressed at a low basal level, contributing to intrinsic resistance. However, mutations in regulatory genes can lead to the overexpression of these pumps, resulting in clinically significant levels of resistance.

Expression of efflux pump genes is frequently controlled by local transcriptional regulators, which can act as repressors or activators. For example, the expression of the acrAB operon in E. coli is controlled by multiple regulators, including the local repressor AcrR and global regulators like MarA, SoxS, and Rob. Mutations that inactivate AcrR or activate the global regulators can lead to the constitutive overexpression of the AcrAB-TolC pump. Exposure to antibiotics or other environmental stressors can also induce the expression of these regulatory systems, leading to a transient increase in efflux activity. The presence of high levels of cephalexin in wastewater has been shown to affect the diversity and spread of antibiotic resistance genes, potentially by creating selective pressure for bacteria with enhanced efflux capabilities. researchgate.net

Modifications in Outer Membrane Permeability to Cephalexin

In Gram-negative bacteria, the outer membrane acts as a selective permeability barrier, protecting the cell from noxious substances, including many antibiotics. For hydrophilic antibiotics like cephalexin to reach their PBP targets in the periplasm, they must first traverse this barrier. This passage is primarily facilitated by water-filled protein channels known as porins. nih.gov Consequently, alterations that reduce the influx of cephalexin through these channels are a significant mechanism of resistance.

Resistance to cephalexin can be achieved by either reducing the number of porin channels in the outer membrane or by expressing mutated porins that have a smaller channel size or altered charge, thereby restricting antibiotic passage. The downregulation of porin expression is a common strategy observed in clinical isolates. nih.gov

In E. coli, the major general diffusion porins are OmpF and OmpC. Studies have demonstrated that the downregulation or complete loss of the OmpF porin is a major cause of non-β-lactamase-mediated resistance to cephalexin. nih.govasm.org OmpF forms a larger pore than OmpC and is considered the primary route of entry for many β-lactam antibiotics. bmbreports.org Therefore, its absence significantly reduces the rate of cephalexin diffusion into the periplasm.

The expression of porins is tightly controlled by regulatory systems that respond to environmental cues. For example, the two-component system EnvZ-OmpR regulates the differential expression of ompF and ompC. Mutations in the ompR gene can lead to a decrease in OmpF production. nih.gov Furthermore, activation of the σE extracytoplasmic stress response, for instance through mutations in the anti-sigma factor gene rseA, can lead to increased production of the protease DegP, which degrades OmpF, resulting in reduced outer membrane permeability and increased cephalexin resistance. nih.govasm.org

Table 3: Regulatory Mutations in E. coli Leading to OmpF Downregulation and Cephalexin Resistance

| Gene Mutated | Regulatory Pathway Affected | Mechanism of OmpF Downregulation | Effect on Cephalexin MIC |

|---|---|---|---|

| ompF | Direct Gene Disruption | Loss of OmpF protein production | Significant Increase |

| ompR | EnvZ-OmpR Two-Component System | Repression of ompF transcription | Increase |

| rseA | σE Stress Response | Increased DegP-mediated degradation of OmpF | Increase |

| gmhB | LPS Biosynthesis / Envelope Stress | Modest activation of DegP, leading to OmpF degradation | Increase |

Biofilm-Related Cephalexin Resistance Mechanisms

Bacteria can exist in two states: as free-swimming, planktonic cells or as part of a structured, surface-attached community known as a biofilm. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS) and exhibit profoundly increased resistance to antimicrobial agents, including cephalexin. mdpi.com This resistance is multifactorial and not typically due to a single mechanism, but rather the synergistic effect of several factors inherent to the biofilm mode of growth.

One of the primary mechanisms is the physical barrier presented by the EPS matrix, which is composed of polysaccharides, proteins, and extracellular DNA. mdpi.com This matrix can impede the diffusion of antibiotics, preventing them from reaching the cells in the deeper layers of the biofilm. This delayed penetration can result in sub-lethal concentrations of the antibiotic, which may not be sufficient to kill the bacteria and can potentially induce other resistance mechanisms.

The physiological heterogeneity within a biofilm also contributes significantly to resistance. Nutrient and oxygen gradients exist throughout the biofilm structure, leading to the formation of microenvironments where cells are in different metabolic states. alfarabiuc.edu.iq Bacteria in the deeper, anoxic layers of a biofilm may be metabolically inactive or slow-growing. Since β-lactam antibiotics like cephalexin are most effective against actively dividing cells that are synthesizing new peptidoglycan, these quiescent cells are phenotypically tolerant to the antibiotic. alfarabiuc.edu.iq

Furthermore, biofilms are a niche for a subpopulation of highly tolerant cells known as "persisters." These are dormant variants of regular cells that can survive extremely high concentrations of antibiotics. mdpi.com They are not genetically resistant, but their dormant state makes them impervious to antibiotics that target active cellular processes. Once antibiotic treatment ceases, these persister cells can resuscitate and repopulate the biofilm, leading to recurrent infections. Studies on S. aureus have shown that while young biofilm cells can be eradicated by a combination of tobramycin (B1681333) and cephalexin, older, more mature biofilm cells are extremely resistant to the same treatment. mdpi.com The complex environment of the biofilm also facilitates horizontal gene transfer, allowing for the efficient spread of genetic resistance determinants, such as those for cephalexin-insensitive PBPs or efflux pumps, throughout the bacterial community.

Impact of Extracellular Polymeric Substance (EPS) Matrix on Cephalexin Penetration and Activity

The Extracellular Polymeric Substance (EPS) matrix is a defining characteristic of bacterial biofilms and a significant factor in their increased tolerance to antimicrobial agents, including the β-lactam antibiotic Cephalexin. frontiersin.orgwikipedia.org This self-produced matrix, primarily composed of polysaccharides, proteins, extracellular DNA (eDNA), and lipids, encases the bacterial community, acting as a formidable protective barrier. wikipedia.orgresearchgate.net The effectiveness of the EPS matrix in diminishing Cephalexin's activity stems from a combination of physical and chemical mechanisms that collectively hinder the antibiotic's penetration and interaction with its bacterial targets. nih.govfrontiersin.org

The primary mechanism by which the EPS matrix confers protection is by acting as a physical barrier that limits the diffusion of antibiotic molecules. wikipedia.orgnih.gov The dense, complex, and viscous nature of the matrix creates a tortuous path, slowing the inward movement of Cephalexin and preventing it from reaching bactericidal concentrations in the deeper layers of the biofilm. frontiersin.org This diffusion limitation is not uniform and depends on the specific composition and structure of the EPS, which can vary between bacterial species. wsu.edu

Beyond simple physical obstruction, the components of the EPS can directly interact with and neutralize Cephalexin. Many EPS polysaccharides are charged and can bind to antibiotic molecules through electrostatic interactions, effectively sequestering them within the matrix. nih.gov Furthermore, the matrix can be rich in extracellular enzymes that actively degrade antibiotics. For β-lactams like Cephalexin, the presence of β-lactamase enzymes within the EPS is a critical defense mechanism. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach the penicillin-binding proteins (PBPs) on the bacterial cell membrane. wsu.edu The protection afforded by EPS containing β-lactamases can be substantial, allowing bacteria to withstand high concentrations of the drug. wsu.edu

Research on Staphylococcus aureus biofilms has demonstrated that mature biofilms, characterized by a well-developed EPS matrix, are significantly less susceptible to Cephalexin compared to younger biofilms or planktonic (free-floating) cells. nih.gov Complete eradication of mature biofilm cells is often not achieved even with prolonged exposure to the antibiotic. nih.gov

The table below summarizes the key components of the EPS matrix and their specific roles in impeding the efficacy of antibiotics like Cephalexin.

| EPS Component | Primary Function in Resistance | Mechanism of Action Against Cephalexin |

| Polysaccharides | Structural integrity, Adhesion, Sorption | Act as a diffusion barrier, slowing penetration. Charged polymers can bind and sequester Cephalexin molecules. researchgate.netnih.gov |

| Proteins (Extracellular) | Structural support, Enzymatic activity | Can include β-lactamases that enzymatically degrade and inactivate Cephalexin. wsu.eduresearchgate.net May also contribute to the physical barrier. |

| Extracellular DNA (eDNA) | Structural stability, Gene transfer | Contributes to the viscoelasticity of the biofilm, enhancing the physical barrier. wikipedia.orgresearchgate.net Facilitates the transfer of resistance genes. |

| Lipids | Hydrophobic barrier | Contribute to the overall impermeability of the matrix, hindering the penetration of water-soluble molecules like Cephalexin. |

Role of Persister Cell Formation in Cephalexin Tolerance

Persister cells represent a subpopulation of phenotypically distinct bacteria that exhibit transient, non-heritable tolerance to high concentrations of antibiotics, including Cephalexin. nih.govbharatividyapeeth.edu Unlike genetically resistant bacteria, persisters are not mutants and their offspring are typically susceptible to the antibiotic once they revert to a normal growth state. researchgate.netfrontierspartnerships.org The formation of these dormant cells is a key strategy that allows bacterial populations to survive antibiotic attack, often leading to the failure of treatment and the relapse of chronic infections. researchgate.netfrontierspartnerships.org

The primary mechanism of Cephalexin tolerance in persister cells is linked to their dormant, metabolically inactive state. nih.govresearchgate.net Cephalexin, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), specifically PBP3, which are enzymes essential for the synthesis of the peptidoglycan cell wall during active cell growth and division. nih.gov Since persister cells have significantly reduced metabolic activity and are not actively dividing, the targets of Cephalexin are essentially inactive. nih.govscilit.com This renders the antibiotic ineffective, as it cannot disrupt a process that is not occurring.

Studies have utilized Cephalexin's unique mode of action to isolate and study persister cells. When a bacterial population is treated with Cephalexin, susceptible, growing cells are unable to divide properly and form long filaments before lysing. nih.govnih.gov In contrast, the dormant persister cells are unaffected and retain their normal shape, allowing for their separation and enrichment from the general population by filtration. nih.govnih.gov This method has been instrumental in confirming that cells isolated via this process exhibit the key characteristics of persisters: they survive long-term Cephalexin treatment and can resume growth once the antibiotic is removed. nih.gov

The killing kinetics of Cephalexin on persister cells are markedly different from those on the susceptible population, a phenomenon often visualized as a biphasic kill curve. researchgate.net The initial, rapid decline in viable cells represents the killing of the susceptible majority, while the subsequent, much slower decline reflects the killing of the tolerant persister subpopulation. nih.gov This difference highlights the profound tolerance of persister cells to Cephalexin's bactericidal action.

The following table presents comparative data on the kill rates of Cephalexin against susceptible Escherichia coli cells versus tolerant persister cells, illustrating the significant difference in efficacy.

| Cell Type | Antibiotic | Kill Rate Constant (k) | Implication |

| Susceptible E. coli | Cephalexin | k_n ≈ 4.98 | Rapid elimination of the bulk of the bacterial population. |

| Persister E. coli | Cephalexin | k_p ≈ 0.144 | Very slow killing, allowing a subpopulation to survive antibiotic treatment. nih.gov |

Advanced Analytical Methodologies for Cephalexin Research and Detection

Chromatographic Techniques for Cephalexin (B21000) Quantification and Purity Analysis

Chromatography is a cornerstone for separating Cephalexin from impurities and matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful tools for these analytical challenges.

HPLC and its advanced iteration, UFLC, are the most widely used techniques for the determination of Cephalexin in pharmaceutical formulations and biological samples. innovareacademics.inresearchgate.net These methods offer excellent resolution, sensitivity, and reproducibility for quantifying the parent drug and separating it from its degradation products.

Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress), are used to develop stability-indicating HPLC methods. innovareacademics.inresearchgate.net These methods can separate Cephalexin from various degradation products formed under stress. For instance, a stability-indicating reverse-phase HPLC (RP-HPLC) method was developed that successfully separated Cephalexin from six degradation products generated under various stress conditions. researchgate.net Similarly, a green RP-HPLC method using a micellar mobile phase was shown to effectively separate Cephalexin from its acid, base, and oxidative degradants. innovareacademics.in

UFLC methods provide the advantage of significantly reduced analysis times without compromising separation efficiency. researchgate.netscispace.com An isocratic UFLC method was developed for the determination of Cephalexin monohydrate, demonstrating linearity over a wide concentration range and proving its utility for routine quality control. researchgate.netscispace.com

The following tables summarize typical parameters used in HPLC and UFLC methods for Cephalexin analysis.

Table 1: Example of a Stability-Indicating RP-HPLC Method for Cephalexin

| Parameter | Condition |

|---|---|

| Column | C8 |

| Mobile Phase | Gradient mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and acetonitrile |

| Detection | Photodiode Array (PDA) |

| Application | Separation of Cephalexin and six degradation products |

Data sourced from researchgate.net

Table 2: Example of an RP-UFLC Method for Cephalexin

| Parameter | Condition |

|---|---|

| Column | Enable C18G (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol (B129727) and 0.01 M Tetrabutylammonium Hydrogen Sulfate (B86663) (TBAHS) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 254 nm |

| Application | Quantification of Cephalexin monohydrate in pharmaceutical dosage forms |

Data sourced from researchgate.netscispace.com

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. mdpi.com Since Cephalexin itself is polar, non-volatile, and thermally labile, it is not directly suitable for GC analysis without derivatization. mdpi.com However, GC-MS is a valuable tool for identifying volatile degradation products or organic volatile impurities (OVI) that may be present in the drug substance. oup.com

For example, in the analysis of Ceftazidime, a related cephalosporin (B10832234), a headspace solid-phase microextraction (SPME) method coupled with GC-MS was used to identify volatile impurities like acetone, methylene (B1212753) chloride, and pyridine (B92270) (a degradation product). oup.com A similar approach could be applied to Cephalexin to identify volatile degradants. One study on the photocatalytic degradation of Cephalexin utilized GC-MS to investigate the final by-products, suggesting the formation of smaller nitrogen and sulfur-containing molecules. iwaponline.com The complexity of the sample matrix and the low concentration of these volatile products often require sensitive extraction and detection techniques. mdpi.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of Cephalexin. psu.edu CE methods are known for their rapid analysis times, minimal solvent consumption, and high resolving power. nih.gov Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), have been successfully applied to the separation of Cephalexin from its impurities and in pharmaceutical formulations. psu.eduresearchgate.net

A simple and efficient MEKC method was developed for the analysis of Cephalexin in oral suspensions. researchgate.net The method utilized a buffer containing sodium dodecyl sulfate (SDS) as a surfactant to achieve separation from its impurities. researchgate.net Another study developed a CE method for the simultaneous determination of six cephalosporins, including Cephalexin, achieving baseline separation in under 15 minutes. researchgate.net The addition of SDS to the buffer was found to improve the separation resolution. researchgate.net CE coupled with capacitively coupled contactless conductivity detection (CE-C4D) has also been reported as a cost-effective method for the quality control of Cephalexin in resource-limited settings. nih.gov

Table 3: Example of an MEKC Method for Cephalexin Analysis

| Parameter | Condition |

|---|---|

| Capillary | Bare fused silica (B1680970) (50 cm total length, 75 µm i.d.) |

| Buffer | 20 mM Sodium tetraborate, 20 mM Sodium dodecyl sulfate (SDS), 0.1% Laurylpolyoxiethylenic ether |

| Voltage | 15 kV |

| Detection | UV at 210 nm |

| Application | Analysis of Cephalexin in oral suspensions |

Data sourced from researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis of Cephalexin

Spectroscopic techniques are indispensable for the structural confirmation of Cephalexin and the identification of its derivatives, metabolites, and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of Cephalexin and its derivatives. mdpi.comsid.ir

The ¹H NMR spectrum of Cephalexin shows characteristic signals for all its protons, including those in the dihydrothiazine ring, the β-lactam ring, and the phenylglycyl side chain. mdpi.compsu.edu For instance, the protons of the β-lactam ring (CH-6 and CH-7) and the methyl group on the dihydrothiazine ring appear at distinct chemical shifts. psu.edu Similarly, the ¹³C NMR spectrum provides resonances for each carbon atom in the molecule, with the carbonyl carbons of the β-lactam and the carboxylic acid appearing at highly downfield shifts. mdpi.comsid.ir NMR has been used to characterize Cephalexin-metal complexes and Schiff base derivatives, confirming the coordination sites and structural changes upon reaction. mdpi.comsid.irresearchgate.net

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cephalexin

| Atom | ¹H NMR (DMSO-d₆) sid.ir | ¹³C NMR (DMSO-d₆) mdpi.com |

|---|---|---|

| COOH | 12.91 (s, 1H) | 170.1 |

| NH (amide) | 8.90 (s, 1H) | - |

| C=O (amide) | - | 168.9 |

| C=O (β-lactam) | - | 165.2 |

| Aromatic CH | 7.2-7.4 (m) | 127.8-131.7 |

| CH-7 | 5.42 (dd) | 59.2 |

| CH-6 | 4.95 (d) | 57.9 |

| CH₂ (S-CH₂) | 3.40, 3.55 (ABq) | 29.5 |

| CH₃ | 2.01 (s, 3H) | 21.1 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, ABq=AB quartet.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and structural characterization of Cephalexin metabolites and degradation products. researchgate.netnih.gov High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, which facilitate the determination of elemental compositions for unknown compounds. wur.nlcore.ac.uk

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent ion, providing crucial structural information. researchgate.netnih.gov The fragmentation of the Cephalexin molecule often involves the characteristic cleavage of the β-lactam ring. nih.gov Forced degradation studies using LC-MS/MS have successfully identified and proposed structures for numerous degradation products formed under hydrolytic, oxidative, and photolytic stress conditions. researchgate.net For instance, under alkaline hydrolysis, degradation products corresponding to the opening of the β-lactam ring are commonly observed. researchgate.netnih.gov Oxidative stress can lead to the formation of sulfoxide (B87167) derivatives. researchgate.net One study identified a metabolite with a mass-to-charge ratio (m/z) of 150 during UV degradation, indicating significant structural transformation. iwaponline.com

Table 5: Examples of Cephalexin Degradation Products Identified by LC-MS/MS

| Stress Condition | Degradation Product (DP) | Proposed Change |

|---|---|---|

| Acid Hydrolysis | DP I, DP IV | Structural isomers, ring opening |

| Alkaline Hydrolysis | DP III, DP VI | β-lactam ring cleavage |

| Oxidation | DP II | Sulfoxide formation |

| Photolysis | DP II, DP V | Oxidation and other transformations |

Data compiled from researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization and Quantification

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures and the quantification of substances. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable in the analysis of cephalexin.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups within the cephalexin molecule, thereby confirming its structural integrity. The IR spectrum of cephalexin exhibits characteristic absorption bands corresponding to its key structural features. For instance, peaks in the region of 3500 cm⁻¹ to 3200 cm⁻¹ are attributed to N-H and O-H stretching vibrations from the amine and carboxylic acid groups, respectively. core.ac.uk The presence of a four-membered β-lactam ring, a hallmark of cephalosporin antibiotics, is confirmed by a strong carbonyl absorption band around 1754 cm⁻¹. researchgate.net Other significant peaks include those for the amide carbonyl group (around 1688 cm⁻¹) and N-H bending vibrations (around 1576 cm⁻¹). researchgate.net Studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to confirm the absence of chemical interactions between cephalexin and excipients in pharmaceutical formulations. ugr.es Furthermore, FTIR combined with chemometric methods like partial least squares regression has been successfully used for the simultaneous quantification of penicillin and cephalexin in drug mixtures. core.ac.uk

Key IR Absorption Bands for Cephalexin:

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H and O-H stretching | 3500-3200 | core.ac.uk |

| Acidic hydroxyl group | ~2925 | researchgate.net |

| β-lactam carbonyl | ~1754 | researchgate.net |

| Amide carbonyl | ~1688 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy is a widely used technique for the quantitative determination of cephalexin. The molecule contains chromophores that absorb light in the UV region, allowing for its concentration to be determined using Beer-Lambert's law. For instance, a spectrophotometric method involving an oxidative coupling reaction of cephalexin with sodium periodate (B1199274) and aminophenazone results in a colored product with maximum absorption at 528 nm, enabling its quantification. researchgate.net Another study reported the use of UV/Visible spectrophotometry for in vitro drug release testing of cephalexin tablets in 0.1N HCl, with analysis performed at a specific wavelength. ugr.es The development of novel pharmaceutical salts of cephalexin has also been characterized using UV-Vis spectral measurements to assess improvements in its properties. rsc.org

Electrochemical Sensors and Methods for Cephalexin Detection

Electrochemical methods offer several advantages for cephalexin detection, including high sensitivity, rapid analysis, and cost-effectiveness. analchemres.orgnih.gov These techniques are based on measuring the electrical signals generated from the electrochemical oxidation or reduction of cephalexin at an electrode surface.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry) for Cephalexin

Voltammetric techniques are powerful tools for studying the electrochemical behavior of cephalexin and for its quantitative analysis.

Cyclic Voltammetry (CV) is used to investigate the redox processes of cephalexin. Studies have shown that cephalexin undergoes irreversible oxidation at various electrode surfaces. acs.orgacs.orgtandfonline.com CV helps in understanding the reaction mechanism, such as the number of electrons and protons involved in the electrochemical reaction. analchemres.org It is also used to characterize the surface of modified electrodes and to confirm the enhanced electrocatalytic activity towards cephalexin oxidation. analchemres.orgnih.govacs.organalchemres.orgafricaresearchconnects.com

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often employed for the quantitative determination of cephalexin. analchemres.organalchemres.orgsid.irrsc.org By using DPV, researchers have developed methods with low detection limits and wide linear ranges for cephalexin in pharmaceutical and biological samples. analchemres.organalchemres.orgsid.ir For example, a method using a CoFe2O4/graphene modified carbon paste electrode achieved a detection limit of 0.023 μM for cephalexin. analchemres.organalchemres.org

Square Wave Voltammetry (SWV) is another sensitive voltammetric technique used for cephalexin determination. A study utilizing a poly(dipicrylamine)-modified glassy carbon electrode employed SWV for the determination of cephalexin in tablet formulations and biological fluids. acs.org

Electrochemical Impedance Spectroscopy (EIS) for Sensor Surface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrodes. In the context of cephalexin sensors, EIS is crucial for characterizing the modification of electrode surfaces. analchemres.orgnih.govacs.orgacs.organalchemres.orgafricaresearchconnects.comrsc.orgmdpi.com The technique provides information about the charge transfer resistance (Rct) and conductivity of the electrode surface. A decrease in the semicircle diameter of the Nyquist plot in an EIS measurement typically indicates a successful modification of the electrode with a conductive material, leading to enhanced electron transfer kinetics. acs.orgacs.org This characterization is vital to confirm that the modification has improved the electrode's performance for cephalexin sensing. analchemres.orgnih.govacs.orgacs.organalchemres.orgafricaresearchconnects.comrsc.orgmdpi.comcabidigitallibrary.org

Development of Modified Electrodes for Enhanced Cephalexin Sensing

To improve the sensitivity and selectivity of cephalexin detection, researchers have focused on developing modified electrodes. These modifications aim to increase the electrode's surface area, enhance its catalytic activity, and improve electron transfer rates. analchemres.orgnih.govacs.orgacs.org

Various materials have been used to modify electrodes for cephalexin sensing, including:

Conducting polymers: Poly(resorcinol) and poly(dipicrylamine) have been electropolymerized on glassy carbon electrodes (GCEs), leading to a significant enhancement in the current response for cephalexin. nih.govacs.orgacs.org

Nanomaterials: Graphene and CoFe2O4 nanoparticles have been incorporated into carbon paste electrodes (CPEs) to create a synergistic effect that improves the electrochemical performance for the simultaneous determination of penicillin and cephalexin. analchemres.organalchemres.org Multi-walled carbon nanotubes (MWCNTs) functionalized with 3-mercaptopropyltrimethoxysilane have also been used to modify GCEs, showing excellent electrocatalytic activity towards cephalexin oxidation. sid.irumz.ac.ir

Zeolites: Zeolite-modified CPEs have been shown to enhance the electrochemical sensing of cephalexin due to improved carrier-transfer kinetics. rsc.org

Molecularly Imprinted Polymers (MIPs): An electrochemical sensor based on an MIP electropolymerized on a glassy carbon or boron-doped diamond electrode has been developed for the selective detection of cephalexin. mdpi.com

Performance of Various Modified Electrodes for Cephalexin Detection:

| Electrode Modifier | Electrode Type | Voltammetric Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

|---|---|---|---|---|---|

| Poly(dipicrylamine) | GCE | SWV | 0.05 - 300 | 0.0025 | acs.orgacs.org |

| CoFe2O4/Graphene | CPE | DPV | 0.1 - 60 | 0.023 | analchemres.organalchemres.org |

| MPTS-MWCNT | GCE | DPV | 0.5 - 50 | 0.12 | sid.irumz.ac.ir |

Emerging Analytical Techniques for Trace-Level Cephalexin Research

The increasing concern over antibiotic residues in the environment and the need for monitoring low concentrations in biological samples have driven the development of emerging analytical techniques with ultra-high sensitivity. While traditional methods are robust, new approaches are pushing the boundaries of detection.

One such emerging area is the development of highly sensitive immunosensors. For example, an ultrasensitive electrochemical immunosensor has been fabricated using biofunctionalized zero-dimensional graphene quantum dots for the rapid detection of cephalexin. cabidigitallibrary.org This approach leverages the specific binding of antibodies with cephalexin and the signal amplification properties of nanomaterials to achieve extremely low detection limits, in the femtomolar (fM) range. cabidigitallibrary.org

Other novel methods include the use of photoluminescence of carbon dots and fluorescence quenching of core-shell CdTe/ZnS nanoparticles for the quantitative determination of cephalexin. researchgate.net These techniques offer alternative detection principles to the more established chromatographic and electrochemical methods. The continuous innovation in materials science and analytical chemistry is expected to lead to even more sensitive and selective methods for trace-level cephalexin analysis in the future.

Pharmacokinetic and Pharmacodynamic Modeling of Cephalexin Activity

In Silico and In Vitro Modeling of Cephalexin (B21000) Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME characteristics of cephalexin is fundamental to predicting its behavior within biological systems. In silico and in vitro models provide valuable insights into these processes, complementing traditional in vivo studies.

Computational models, including Quantitative Structure-Property Relationship (QSPR) and physiologically-based pharmacokinetic (PBPK) models, are increasingly used to predict the permeability and transport of drugs across biological barriers ulisboa.pt. For cephalexin, studies have investigated its transport mechanisms, particularly across intestinal barriers.

In vitro permeation studies using Caco-2 cell monolayers are commonly employed as surrogates for human intestinal permeability measurements and are used to develop in silico prediction models escholarship.orgnih.gov. Cephalexin's permeability has been shown to correlate with the expression levels of human peptide transporter 1 (PEPT1) in Caco-2 cells, indicating that carrier-mediated transport plays a role in its absorption escholarship.orgnih.gov. While Caco-2 models can predict intestinal permeability for some passively absorbed drugs, they may be deficient in accurately predicting the high human intestinal absorption of PEPT1 substrates like cephalexin, where absorption is directly related to intestinal permeability escholarship.orgnih.gov.

Furthermore, in vitro electrophysiological techniques have been used to examine the transport mechanisms of cephalexin across rat jejunum, revealing that a specific transport system participates in its mucosal-to-serosal transport nih.gov. In the absence of sodium, cephalexin can penetrate the membrane via both transcellular and paracellular routes nih.gov.

Cephalexin is known to be largely excreted unchanged in the urine, with over 90% eliminated within 8 hours in its original form in individuals with normal renal function wikipedia.orgnih.govdrugbank.comdrugs.com. This indicates that it undergoes minimal metabolism in the human body wikipedia.orgdrugbank.comdrugs.com.

While human metabolism is limited, studies have explored the biotransformation of cephalexin in other contexts, such as its removal from wastewater using computational and statistical models. For instance, artificial neural network (ANN) and adaptive neuro-fuzzy inference system (ANFIS) methods have been applied to predict the electrochemical removal of cephalexin from water, suggesting that factors like pH, electrode type, initial concentration, and electrolysis time influence its degradation mdpi.comresearchgate.net. Some research also suggests that certain fungal cultures might be capable of biotransforming cephalosporin (B10832234) antibiotics, including cephalexin, in vitro, though this is primarily in the context of environmental remediation rather than human metabolism researchgate.net.

A study on the metabolism of cephalexin in mice and rats was cited, indicating some early investigations into its biotransformation in animal models drugbank.com. However, detailed characterization of extensive biotransformation pathways in human model biological systems is less prominent due to its minimal metabolism.

Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Cephalexin Against Bacterial Populations

Quantitative PK/PD modeling is crucial for understanding the relationship between cephalexin exposure and its antibacterial effects, guiding optimal dosing strategies, and predicting resistance emergence.

Cephalexin's antibacterial activity is primarily time-dependent, meaning its efficacy is best correlated with the duration for which the unbound drug concentration remains above the minimum inhibitory concentration (fT>MIC) oup.comasm.orgnih.govnih.govresearchgate.netresearchgate.netasm.orgfrontiersin.org. Mathematical models are used to describe this concentration-dependent bactericidal effect.

One-compartment PK models with first-order absorption are commonly used to describe cephalexin's disposition oup.comasm.orgnih.govnih.govresearchgate.netresearchgate.netoup.comresearchgate.net. These models incorporate parameters such as apparent clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constants oup.comnih.govoup.comresearchgate.net. For instance, studies in infants have utilized nonlinear mixed-effects modeling to define cephalexin PK parameters, showing that a one-compartment model with first-order absorption and an absorption lag time best described the data oup.comnih.gov. Similar models have been applied in children with musculoskeletal infections, where cephalexin's PK was best described by a one-compartment, first-order absorption model asm.orgnih.govresearchgate.netresearchgate.net.

In vitro pharmacokinetic models are also employed to simulate the variation of drug concentration in the bloodstream and assess bactericidal activity against clinical isolates nih.govresearchgate.net. These models help determine how pharmacokinetic properties affect antibacterial activity, especially when the susceptibility of the infecting organism is concentration-dependent nih.gov.

Predictive models for resistance emergence are critical for antimicrobial stewardship. While cephalexin, like other beta-lactam antibiotics, is susceptible to bacterial resistance mechanisms such as beta-lactamase production and modification of PBPs, modeling efforts aim to understand and predict these events nih.gov.

Mathematical models are used to describe the epidemiology and evolution of bacterial populations, including the dynamics of antibiotic resistance within and between hosts nih.gov. These "within-host" models can show that the risk of resistance emergence can be maximal at intermediate antibiotic doses nih.gov. Machine learning (ML) models are increasingly being developed to predict antibiotic resistance, leveraging data from antimicrobial susceptibility testing and patient history frontiersin.orgresearchgate.netnih.govplos.org. For example, ML models have been applied to predict the risk of resistance emergence in urinary tract infections and wound infections, for which cephalexin is a commonly prescribed antibiotic nih.gov. These models can identify patient-specific risks and suggest alternative antibiotics with lower predicted risks of resistance emergence nih.gov.

Monte Carlo simulations and population PK/PD approaches are powerful tools for assessing the probability of achieving specific PK/PD targets in a virtual population, accounting for inter-patient variability oup.comoup.comasm.orgnih.govresearchgate.netasm.orgd-nb.infomdpi.com. These simulations are particularly valuable in theoretical scenarios to optimize dosing regimens and evaluate the impact of various factors on treatment outcomes.

For cephalexin, Monte Carlo simulations have been performed to assess the probability of various dosing regimens attaining PD targets, such as the percentage of time the free drug concentration is above the MIC (fT>MIC) oup.comasm.orgnih.govresearchgate.net. Studies in infants, for instance, used Monte Carlo simulations to evaluate the probability of achieving fT>MIC targets for different MICs, considering factors like age, weight, and renal function oup.comnih.gov. Similarly, in children with musculoskeletal infections, Monte Carlo simulations were used to determine the probability of target attainment (PTA) for various cephalexin dosing regimens, stratified by weight and Staphylococcus aureus MIC asm.orgresearchgate.net. These simulations help to identify dosing strategies that achieve high probabilities of PK/PD target attainment, thereby optimizing efficacy against susceptible pathogens oup.comoup.comasm.orgnih.govresearchgate.net.

These approaches allow for the simulation of drug concentrations and effects in diverse patient populations, providing insights into variability and informing the development of personalized or population-specific dosing guidelines in theoretical contexts oup.comd-nb.infomdpi.com.

Table 1: Key Pharmacokinetic Parameters of Cephalexin from Modeling Studies

| Parameter | Value (Adults with normal renal function) | Source |

| Protein Binding | 10-15% | wikipedia.orgnih.govdrugbank.comdrugs.com |

| Elimination Half-life | 0.5-1.2 hours | wikipedia.orgdrugbank.comdrugs.com |

| Excretion (unchanged in urine) | >90% within 8 hours | wikipedia.orgnih.govdrugbank.comdrugs.com |

| Peak Plasma Concentration (Time) | ~1 hour | wikipedia.orgnih.gov |

Table 2: Cephalexin PK/PD Target Attainment in Pediatric Studies (Simulated Scenarios)

| Population | PD Target (% fT>MIC) | MIC Range (mg/L) | Dosing Regimen (Example) | Probability of Target Attainment (PTA) | Source |

| Infants (0-60 days) | 40% | Up to 8 | 25 mg/kg/dose q6 hrs | Achieved for every cohort and MIC range | oup.comnih.gov |

| Infants (0-60 days) | 70% | Up to 8 | 25 mg/kg/dose q6 hrs | Achieved in 1, 2, and 3-week-old cohorts; higher dosing needed for 4-8 weeks old | oup.comnih.gov |

| Children (Musculoskeletal Infections) | ≥40% | ≤ 4 | 25 mg/kg/dose (max 750 mg) three times daily | >90% for MICs ≤ 4 mg/L | asm.orgnih.govresearchgate.netresearchgate.net |

Structural Activity Relationships Sar and Rational Design of Cephalexin Analogs

Systematic Investigation of Structural Modifications on Cephalexin's Molecular Activity

The molecular structure of cephalexin (B21000), like other cephalosporins, consists of a core two-ring system: a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Modifications at key positions, primarily the C-7 and C-3 positions, have been extensively studied to understand their impact on antibacterial activity, pharmacokinetic properties, and resistance to bacterial enzymes. wikipedia.org

The side chain at the C-7 position of the cephalosporin (B10832234) nucleus plays a crucial role in determining the antibiotic's antibacterial spectrum and its interaction with Penicillin-Binding Proteins (PBPs), the ultimate targets of β-lactam antibiotics. wikipedia.org PBPs are enzymes essential for the synthesis of the bacterial cell wall. nih.gov By binding to these enzymes, cephalexin inhibits the cross-linking of peptidoglycan, leading to cell wall instability and bacterial death.

The D-phenylglycine side chain of cephalexin is a key determinant of its activity. asm.org Research has shown that modifications to this side chain significantly affect both PBP binding affinity and susceptibility to β-lactamases, enzymes produced by resistant bacteria that inactivate β-lactam antibiotics. nih.gov For instance, the introduction of an α-amino group at the C-7 position, a feature of first-generation cephalosporins like cephalexin, makes them susceptible to hydrolysis by β-lactamases. wikipedia.org

Studies on various β-lactams have demonstrated diverse selectivities for different PBPs in Escherichia coli. nih.gov Cephalexin, along with ampicillin (B1664943) which shares a similar side chain, has shown a preference for inhibiting PBP4. nih.gov In contrast, other cephalosporins with different C-7 side chains, such as those with an α-iminomethoxy group, exhibit increased resistance to β-lactamases due to stereochemical hindrance of the β-lactam ring. wikipedia.org

The stereochemistry of the cephalexin molecule is critical for its biological function. The D-stereoisomer of the phenylglycine side chain is essential for its antibacterial activity. asm.org Studies on analogs have shown that while the corresponding L-stereoisomer can be recognized by intestinal transport carriers, these compounds lack antibacterial activity. asm.orgnih.gov This highlights the specific three-dimensional arrangement required for effective binding to the target PBPs.

The stereochemistry at other positions of the cephalosporin nucleus also plays a role. The specific configuration of the β-lactam ring and its fusion to the dihydrothiazine ring are fundamental to the molecule's ability to mimic the D-Ala-D-Ala substrate of PBPs and act as an inhibitor. Any alteration that disrupts this spatial arrangement can lead to a significant loss of antibacterial efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies for Cephalexin Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors to quantify physicochemical properties and relate them to pharmacological effects.

Several QSAR studies have been conducted on cephalosporin derivatives to understand the structural requirements for their activity. For instance, a QSAR model was developed for a series of cephalosporin analogues to predict their inhibitory activity against transpeptidase. whitesscience.com This model utilized descriptors such as the eccentric connectivity index (ECI), fragment complexity (FC), and topological polar surface area (TPSA). whitesscience.comresearchgate.net The results indicated that for enhanced inhibitory action, cephalosporin derivatives should possess a higher eccentric connectivity index and topological polar surface area at the R1 and R2 substituent positions. researchgate.net

Another QSAR study focused on the absorption of cephalosporins in a zebrafish model, which can be used for toxicity studies. nih.gov A model was established using multilinear regression based on the internal concentrations of 19 cephalosporins, including cephalexin. nih.gov This model, based on five molecular descriptors, demonstrated good predictive performance and was used to estimate the internal concentrations of other cephalosporins for toxicity assessments. nih.gov Such studies are valuable for guiding the design of new derivatives with improved absorption and activity profiles.

| QSAR Study | Focus | Key Descriptors | Key Finding |

| Transpeptidase Inhibition whitesscience.comresearchgate.net | Predicting inhibitory activity of cephalosporin analogues. | Eccentric Connectivity Index (ECI), Fragment Complexity (FC), Topological Polar Surface Area (TPSA). | Higher ECI and TPSA at R1 and R2 substituents enhance inhibitory action. |

| Zebrafish Absorption nih.gov | Predicting absorption of cephalosporins for toxicity studies. | Five molecular descriptors (unspecified in abstract). | The model can effectively predict internal concentrations of cephalosporins in zebrafish. |

| S. aureus Activity researchgate.net | Correlating antimicrobial activity against S. aureus with pKa values. | pKa | A second-order polynomial relationship exists between pMIC and pKa. |

Computational Drug Design Strategies for Novel Cephalexin Scaffolds

Computational methods have become indispensable in modern drug discovery, enabling the rational design of novel therapeutic agents with improved properties. These strategies are being applied to develop new cephalexin-inspired antimicrobials.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to study the interaction between a ligand, such as cephalexin, and its protein target, like a PBP or a β-lactamase. rsc.orgnih.gov For example, molecular docking studies have been used to investigate the binding of cephalexin to bovine serum albumin (BSA), providing insights into drug-protein interactions. nih.gov

In the context of designing new cephalexin analogs, docking studies can predict how modifications to the cephalexin structure will affect its binding to target enzymes. uomustansiriyah.edu.iq For instance, researchers have designed and synthesized new cephalexin derivatives linked to amino acids and used molecular docking to predict their binding to serine beta-lactamase. uomustansiriyah.edu.iqscispace.com The results suggested that the new derivatives had higher docking scores than cephalexin, indicating potentially better activity. uomustansiriyah.edu.iqscispace.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. rsc.orgnih.gov This can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that occur upon binding. rsc.orgnih.gov In a study investigating the potential of cephalosporins as GSK3β inhibitors, molecular dynamics simulations were used to evaluate the stability of the docked poses and the possibility of covalent bond formation. rsc.orgnih.gov

De novo design involves the creation of novel molecular structures from scratch, guided by the properties of the target binding site. This approach can be used to design new antimicrobial agents inspired by the cephalexin scaffold but with potentially different chemical architectures.